Mirabegron impurity-1

HPLC Method Validation Pharmaceutical Impurity Analysis Limit of Quantitation (LOQ)

Mirabegron EP Impurity B (CAS 391901-45-4) is the pharmacopeia-mandated reference standard for identification, quantification, and control of this process/degradation impurity in Mirabegron drug substance and finished product. Unlike generic analogs, only the (R)-enantiomer delivers exact chromatographic retention matching and mass spectral confirmation required for ANDA submissions under ICH Q3A/Q3B. As the authentic human circulating metabolite (M16), it is also essential for LC-MS/MS quantification in clinical ADME studies. Chiral HPLC system suitability is supported by pairing with the (S)-enantiomer (Impurity 27). Procuring this defined (R)-stereochemistry intermediate ensures consistent yields and pharmacologic fidelity in downstream synthesis.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 391901-45-4
Cat. No. B570142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegron impurity-1
CAS391901-45-4
Synonyms(αR)-α-[[[2-(4-aminophenyl)ethyl]amino]methyl]-benzenemethanol
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O
InChIInChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1
InChIKeyTUAHDMSPHZSMQN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron impurity-1 (CAS 391901-45-4): EP Impurity B, M16 Metabolite, and β₃-Adrenoceptor Agonist for Quality Control and Metabolism Studies


Mirabegron impurity-1, designated as Mirabegron EP Impurity B, Mirabegron Impurity H, and Mirabegron metabolite M16 [1], is a process-related and degradation impurity of the β₃-adrenergic receptor agonist mirabegron [2]. It is chemically defined as (R)-2-((4-aminophenethyl)amino)-1-phenylethanol with a molecular formula of C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol [3]. This compound is an intermediate in mirabegron synthesis, a known human metabolite formed via butyrylcholinesterase (BChE)-mediated hydrolysis, and is recognized to retain β₃-adrenoceptor agonist activity , making it a critical reference standard for analytical method validation, impurity profiling, and pharmacokinetic studies.

Why Mirabegron Impurity-1 Cannot Be Substituted by Other Mirabegron Impurities or In-Class β₃-Agonists


The scientific and industrial utility of Mirabegron impurity-1 is anchored in a unique combination of structural, pharmacological, and analytical properties that are not shared by other mirabegron-related impurities or alternative β₃-agonists. As a hydrolytic degradation product (Des-ATAA Impurity) and an active metabolite (M16) of mirabegron [1], it serves a dual role in both impurity profiling and metabolic pathway elucidation. Unlike other structurally distinct impurities (e.g., nitroso derivatives or dimeric impurities), this compound exhibits potent and selective β₃-adrenergic receptor agonism , meaning its presence can directly impact pharmacological assays and safety assessments. Furthermore, its specific retention time and resolution in validated HPLC methods [2] are critical for method-specific system suitability, making generic substitution impossible for regulatory compliance. The quantitative evidence below delineates the specific, measurable differences that compel its prioritized selection.

Quantitative Differentiation of Mirabegron Impurity-1 (391901-45-4) Versus Key Comparators


Quantification Limit (LOQ) of Mirabegron Impurity-1 Compared to Co-occurring Degradants in Validated HPLC Methods

A validated HPLC method for mirabegron-related substances established the LOQ for Mirabegron impurity-1 (Impurity b) at 7.32 ng, which was lower than the LOQ of 9.18 ng for the co-eluting degradation product Impurity c [1]. This quantitative sensitivity advantage allows for more precise low-level detection of this specific impurity in drug substance and product stability studies.

HPLC Method Validation Pharmaceutical Impurity Analysis Limit of Quantitation (LOQ)

Relative Response Factor (RRF) of Mirabegron Impurity-1 Enables Accurate Quantification Without Pure Standard

In the same validated HPLC method, the relative response factor (correction factor) for Mirabegron impurity-1 was determined to be 1.6, which is significantly higher than the correction factors of 1.4 for Impurity a and 1.3 for Impurity c [1]. This indicates that impurity-1 produces a substantially larger UV absorbance signal per unit mass compared to these other structurally related impurities.

Relative Response Factor HPLC Quantitation Pharmaceutical Quality Control

Aqueous Solubility of Mirabegron Impurity-1 Contrasted with the Parent Drug Mirabegron

Mirabegron impurity-1 demonstrates moderate aqueous solubility of 1.7 g/L (25°C, calculated) . In contrast, the parent drug mirabegron is practically insoluble in water (solubility <0.1 mg/mL) and is classified as a poorly water-soluble drug [1]. This difference of more than an order of magnitude impacts sample preparation for analytical and in vitro studies.

Physicochemical Properties Solubility Formulation Screening

Melting Point Range of Mirabegron Impurity-1 as a Purity and Identity Marker

Mirabegron impurity-1 exhibits a reported melting point range of 97–100°C [1]. This is in stark contrast to the parent drug mirabegron, which has a melting point of 138–145°C . This thermal property serves as a definitive, low-cost orthogonal identity confirmation and purity check during material receipt and handling.

Solid-State Characterization Melting Point Identity Testing

β₃-Adrenergic Agonist Activity of Mirabegron Impurity-1 Versus Non-Active Degradants

Unlike the majority of mirabegron process impurities, which are pharmacologically inert or not characterized, Mirabegron impurity-1 retains potent and selective β₃-adrenergic receptor agonist activity . This activity is a defining feature that distinguishes it from structurally similar but inactive impurities, such as the dimer impurity identified in extended-release tablets [1].

Pharmacological Activity β₃-Adrenoceptor Agonism In Vitro Pharmacology

Regulatory Status: Mirabegron Impurity-1 as a Designated EP Reference Standard

Mirabegron impurity-1 is explicitly designated as "Mirabegron impurity B" in the European Pharmacopoeia (EP) and is supplied as an official EP Reference Standard (CRS) for use in laboratory tests as prescribed in the EP monograph . This official status is not shared by all mirabegron-related impurities; for example, the genotoxic impurity 2-(2-Nitrophenyl) ethylamine hydrochloride (4-NPE RC-2) is not an EP reference standard but must be controlled to a 30 ppm limit per ICH M7 guidelines [1].

Pharmacopoeial Standard Regulatory Compliance Quality Control

Critical Application Scenarios for Mirabegron Impurity-1 in Pharmaceutical Development and Quality Control


HPLC Method Validation and System Suitability Testing for Mirabegron Drug Substance

Based on its defined LOQ of 7.32 ng and a specific correction factor of 1.6, Mirabegron impurity-1 is an essential component of system suitability mixtures for validating and executing the compendial HPLC method for mirabegron-related substances [1]. Its unique response characteristics make it a critical marker for assessing column performance, detector linearity, and method robustness in QC laboratories.

Forced Degradation Studies to Establish Drug Substance Stability Profiles

As a major hydrolytic degradation product (Des-ATAA impurity) formed under both acidic and alkaline stress conditions, Mirabegron impurity-1 is a primary marker in forced degradation studies . Its identification and quantification are mandatory for establishing the stability-indicating nature of analytical methods and for defining the degradation pathways of mirabegron drug substance.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given that Mirabegron impurity-1 is the human metabolite M16, formed via butyrylcholinesterase (BChE)-mediated hydrolysis [2], it is an indispensable reference standard for LC-MS/MS assays used to quantify mirabegron and its metabolites in human plasma during clinical pharmacokinetic studies. Its potent β₃-agonist activity further necessitates its inclusion in in vitro pharmacology experiments to differentiate the activity of the parent drug from its active metabolite.

Preparation of In Vitro Assay Stocks and Spiked Matrix Samples

The significantly higher aqueous solubility of Mirabegron impurity-1 (1.7 g/L) compared to the poorly soluble parent drug facilitates the preparation of concentrated stock solutions in aqueous buffers or cell culture media. This property is particularly advantageous when spiking the impurity into biological matrices for recovery, matrix effect, or metabolic stability studies, minimizing the need for potentially disruptive organic solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirabegron impurity-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.